molecular formula C11H11BrFNO B1604259 (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone CAS No. 951884-12-1

(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone

Cat. No. B1604259
M. Wt: 272.11 g/mol
InChI Key: VLSARSUANLDDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone” is 1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone” is a solid substance . Its molecular weight is 272.11 .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research has demonstrated the synthesis of compounds related to (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone, including their crystal structure and theoretical studies. One study detailed the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, highlighting the conformational analysis and physicochemical properties through density functional theory (DFT) and X-ray diffraction (Huang et al., 2021). This research contributes to understanding the structural aspects and electronic properties of similar chemical entities, which is crucial for their application in further chemical synthesis and material science.

Molecular Docking and Hirshfeld Surface Analysis

Another study synthesized and characterized a compound through spectroscopic means and X-ray diffraction, followed by molecular docking and Hirshfeld surface analysis. This study aimed at understanding the compound's potential interaction with biological targets and analyzing the intermolecular interactions within the crystal structure (Lakshminarayana et al., 2018). Such analyses are valuable for designing new drugs and materials with specific properties.

Spectroscopic Characterization and Biological Screening

Research on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone involved spectroscopic characterization, molecular weight determination, and in vitro antimicrobial activities evaluation. These studies offer insights into the compound's utility in developing potential drug candidates with antimicrobial properties (Singh, Singh, & Bhanuka, 2016).

Exploration of Spectroscopic Properties

An experimental and theoretical study investigated the effects of structure and environment on the spectroscopic properties of related compounds, examining their absorption, fluorescence, and quantum chemistry calculations. This research provides critical data on the optical properties, which could be relevant for developing photostable and fluorescent materials for various applications (Al-Ansari, 2016).

properties

IUPAC Name

(2-bromo-5-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSARSUANLDDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640959
Record name (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone

CAS RN

951884-12-1
Record name (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.